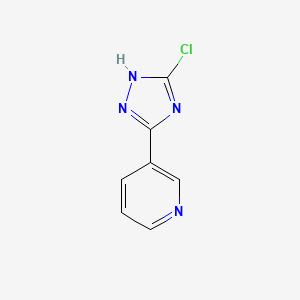

3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(5-chloro-1H-1,2,4-triazol-3-yl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN4/c8-7-10-6(11-12-7)5-2-1-3-9-4-5/h1-4H,(H,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWOKDZBWMQJAGA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NNC(=N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40677730 |

Source

|

| Record name | 3-(5-Chloro-1H-1,2,4-triazol-3-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40677730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215295-94-5 |

Source

|

| Record name | 3-(5-Chloro-1H-1,2,4-triazol-3-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40677730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of the heterocyclic compound 3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine. While specific experimental data for this exact molecule is not extensively available in public literature, this document synthesizes information from closely related analogues and the fundamental principles of 1,2,4-triazole and pyridine chemistry to project its structural features, physicochemical properties, reactivity, and potential applications. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, agrochemicals, and materials science by providing a scientifically grounded foundation for the synthesis, characterization, and utilization of this compound.

Introduction

The 1,2,4-triazole ring is a well-established pharmacophore and a critical structural motif in a wide array of functional molecules.[1] Its derivatives are known to exhibit a broad spectrum of biological activities, including antifungal, antiviral, and anticancer properties.[2][3] The incorporation of a pyridine ring, another key heterocyclic system in drug discovery, and a chloro-substituent, which can act as a site for further functionalization or modulate electronic properties, makes 3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine a compound of significant interest for the development of novel chemical entities. This guide will delve into the projected chemical and physical characteristics of this molecule, offering insights into its synthesis and reactivity to facilitate its exploration in various research and development endeavors.

Molecular Structure and Identification

The core structure of 3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine consists of a pyridine ring linked at its 3-position to the 5-position of a 3-chloro-1H-1,2,4-triazole ring.

Key Identifiers (Projected)

| Identifier | Value |

| Molecular Formula | C₇H₄ClN₄ |

| Molecular Weight | 180.59 g/mol |

| CAS Number | Not assigned in public databases. |

Tautomerism

The 1H-1,2,4-triazole ring can exist in different tautomeric forms. For 3-chloro-1,2,4-triazoles, the 1H- and 4H-tautomers are possible. Theoretical and physical studies on related chloro-1,2,4-triazoles suggest that the 1H-tautomer is generally more stable.[2]

Physicochemical Properties (Predicted)

The following physicochemical properties are predicted based on the analysis of similar structures and computational models.

| Property | Predicted Value/Range | Justification |

| Melting Point | 150 - 200 °C | Aromatic heterocyclic compounds with the potential for hydrogen bonding and dipole-dipole interactions typically exhibit relatively high melting points. |

| Boiling Point | > 300 °C (decomposes) | High due to polarity and hydrogen bonding; likely to decompose before boiling at atmospheric pressure. |

| Solubility | Sparingly soluble in water. Soluble in polar organic solvents such as DMSO, DMF, and methanol. | The pyridine and triazole moieties impart polarity, while the overall aromatic character limits aqueous solubility. |

| pKa | The triazole N-H proton is weakly acidic (pKa ~9-10). The pyridine nitrogen is weakly basic (pKa ~3-4). | The electron-withdrawing nature of the chloro and triazole groups reduces the basicity of the pyridine nitrogen. |

| LogP | 1.5 - 2.5 | The presence of the chloro group and the aromatic rings contributes to its lipophilicity. |

Synthesis and Spectroscopic Characterization

Proposed Synthetic Pathway

A common and effective method for the synthesis of 1,2,4-triazoles involves the cyclization of an N-acylamidrazone intermediate. This can be achieved by reacting a carbohydrazide with an imidoyl chloride or by the reaction of an amidine with a carbohydrazide. A plausible route starting from nicotinic acid is outlined below.

Figure 1: Proposed synthetic pathway for 3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Nicotinoyl Hydrazide

-

To a solution of nicotinic acid (1 eq.) in thionyl chloride (excess), reflux the mixture for 2-3 hours.

-

Remove the excess thionyl chloride under reduced pressure.

-

Dissolve the resulting nicotinoyl chloride in a suitable solvent (e.g., THF) and add it dropwise to a cooled solution of hydrazine hydrate (excess) in ethanol.

-

Stir the reaction mixture at room temperature for several hours.

-

The product, nicotinoyl hydrazide, can be isolated by filtration or extraction after removal of the solvent.

Step 2: Synthesis of 5-(pyridin-3-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one

-

A mixture of nicotinoyl hydrazide (1 eq.) and urea (1.5-2 eq.) is heated at 180-200 °C for 3-4 hours.

-

The resulting solid is cooled, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the triazolone intermediate.

Step 3: Synthesis of 3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine

-

A mixture of 5-(pyridin-3-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one (1 eq.) and phosphorus oxychloride (excess) is heated at reflux for 4-6 hours.

-

After cooling, the reaction mixture is carefully poured onto crushed ice.

-

The resulting precipitate is filtered, washed with water, and dried.

-

Purification can be achieved by recrystallization or column chromatography.

Predicted Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

-

Pyridine Protons: A set of multiplets in the aromatic region (δ 7.5-9.0 ppm). The exact chemical shifts and coupling constants will depend on the solvent and the electronic environment.

-

Triazole N-H Proton: A broad singlet at a downfield chemical shift (δ 13-15 ppm), characteristic of acidic protons in a hydrogen-bonding environment. The observation of this peak may depend on the solvent and concentration.[4]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

Pyridine Carbons: Peaks in the aromatic region (δ 120-150 ppm).

-

Triazole Carbons: Two distinct signals for the C3 and C5 carbons of the triazole ring, likely in the range of δ 140-160 ppm.

Mass Spectrometry (MS)

-

Molecular Ion Peak (M+): An intense peak at m/z corresponding to the molecular weight of the compound (180.59 for C₇H₄ClN₄), with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at approximately 33% of the M+ peak intensity).

-

Fragmentation Pattern: Expect fragmentation corresponding to the loss of N₂, HCl, and cleavage of the pyridine-triazole bond.

Infrared (IR) Spectroscopy

-

N-H Stretch: A broad absorption band in the region of 3100-3300 cm⁻¹, indicative of the triazole N-H group involved in hydrogen bonding.[5]

-

C=N and C=C Stretching: A series of sharp to medium intensity bands between 1400 and 1600 cm⁻¹, corresponding to the stretching vibrations of the pyridine and triazole rings.[2]

-

C-Cl Stretch: A band in the fingerprint region, typically around 700-800 cm⁻¹.

Chemical Reactivity

The reactivity of 3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine is dictated by the interplay of the pyridine and chloro-triazole rings.

Figure 2: Key reactivity sites and potential reactions of 3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine.

-

N-Alkylation and N-Acylation: The triazole N-H proton is acidic and can be deprotonated with a suitable base, allowing for subsequent alkylation or acylation at the nitrogen atoms of the triazole ring. The pyridine nitrogen can also undergo alkylation to form a pyridinium salt.

-

Nucleophilic Aromatic Substitution: The chloro group on the triazole ring is expected to be susceptible to nucleophilic displacement by various nucleophiles (e.g., amines, thiols, alkoxides). This provides a valuable handle for further structural diversification.

-

Metal Coordination: The nitrogen atoms of both the pyridine and triazole rings can act as ligands for metal ions, making this molecule a potential building block for coordination polymers and metal-organic frameworks (MOFs).

Potential Applications

Given the established biological activities of 1,2,4-triazole and pyridine derivatives, 3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine is a promising scaffold for:

-

Medicinal Chemistry: As a core structure for the development of novel antifungal, antibacterial, antiviral, and anticancer agents.[1] The chloro substituent offers a site for the introduction of various pharmacophoric groups.

-

Agrochemicals: As a potential herbicide, fungicide, or insecticide, following the trend of many other nitrogen-containing heterocyclic compounds.

-

Materials Science: As a ligand for the synthesis of functional coordination polymers and MOFs with potential applications in catalysis, gas storage, and sensing.

Conclusion

3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine represents a heterocyclic scaffold with significant potential in various fields of chemical research. While specific experimental data is currently limited, this guide provides a robust, scientifically-informed projection of its chemical properties, synthesis, and reactivity. The insights presented herein are intended to empower researchers to explore the utility of this promising molecule in their respective domains. Further experimental validation of the predicted properties and synthetic routes is encouraged to fully unlock the potential of this compound.

References

-

Castanedo, G. M., Seng, P. S., Blaquiere, N., Trapp, S., & Staben, S. T. (2011). Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines. The Journal of Organic Chemistry, 76(4), 1177–1179. [Link]

-

Chen, H., Li, W., Dong, M., Miao, H., & Ren, H. (2016). A general and metal-free synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from hydrazones and aliphatic amines has been achieved under oxidative conditions via a cascade C-H functionalization, double C-N bonds formation, and oxidative aromatization sequence in the presence of iodine as catalyst. Organic Letters, 18(6), 1334-1337. [Link]

-

International Journal of Science and Research (IJSR). (n.d.). Chemistry of 1, 2, 4-Triazole: A Review Article. [Link]

-

Kaur, P., Kaur, R., & Goswami, M. (2018). A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. International Research Journal of Pharmacy, 9(7). [Link]

-

National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. [Link]

-

Plech, T., Wujec, M., & Siwek, A. (2014). 1,2,4-Triazoles as Important Antibacterial Agents. Molecules, 19(12), 20447-20468. [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

-

Sharma, D., Narasimhan, B., Kumar, P., & Judge, V. (2020). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 94, 103424. [Link]

-

Trivedi, A. R., Dodiya, D. K., & Shah, V. H. (2012). Synthesis and spectral characterization of 1,2,4-triazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(2), 1118-1123. [Link]

-

Wikipedia. (n.d.). 1,2,4-Triazole. [Link]

Sources

An In-depth Technical Guide to 3-(5-chloro-1H-1,2,4-triazol-3-yl)pyridine: Synthesis, Properties, and Therapeutic Potential

For distribution to researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 3-(5-chloro-1H-1,2,4-triazol-3-yl)pyridine, a heterocyclic compound of significant interest in medicinal chemistry. Due to its structural motifs—a pyridine ring and a chloro-substituted 1,2,4-triazole ring—this molecule is a promising scaffold for the development of novel therapeutic agents. This document will delve into the systematic nomenclature, potential synthetic pathways, physicochemical properties, and prospective biological activities of this compound, drawing upon established principles of organic chemistry and data from closely related analogues.

Chemical Identity: Nomenclature and Structural Elucidation

The precise IUPAC (International Union of Pure and Applied Chemistry) name for the compound is crucial for unambiguous scientific communication. Based on the rules of nomenclature for heterocyclic systems, the preferred IUPAC name is 3-(5-chloro-1H-1,2,4-triazol-3-yl)pyridine .

Synonyms: The following synonyms may also be encountered in literature and chemical databases:

-

3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine

-

5-chloro-3-(pyridin-3-yl)-1H-1,2,4-triazole

The numbering of the 1,2,4-triazole ring is key. The nitrogen with the hydrogen atom is designated as position 1. Numbering then proceeds to give the substituents the lowest possible locants.

Structural Formula:

Figure 1: Chemical structure of 3-(5-chloro-1H-1,2,4-triazol-3-yl)pyridine.

Physicochemical Properties

| Property | Estimated Value | Source/Method |

| Molecular Formula | C₇H₅ClN₄ | - |

| Molecular Weight | 180.60 g/mol | - |

| Appearance | White to off-white solid | [1] |

| Melting Point | >150 °C | Extrapolated from similar structures |

| Boiling Point | Not available | - |

| Solubility | Sparingly soluble in water, soluble in polar organic solvents (e.g., DMSO, DMF) | General behavior of similar heterocycles |

| pKa | ~8-9 (pyridine nitrogen) | Estimated based on pyridine pKa and electron-withdrawing triazole |

Synthesis and Manufacturing

A plausible synthetic route to 3-(5-chloro-1H-1,2,4-triazol-3-yl)pyridine can be designed based on established methods for the synthesis of 1,2,4-triazoles.[2] A common and effective method involves the cyclization of an appropriate intermediate derived from a pyridine precursor.

Proposed Retrosynthetic Analysis

Figure 2: Retrosynthetic analysis for 3-(5-chloro-1H-1,2,4-triazol-3-yl)pyridine.

Step-by-Step Laboratory Protocol

Step 1: Synthesis of 3-(5-hydroxy-1H-1,2,4-triazol-3-yl)pyridine

-

Reaction Setup: To a solution of nicotinonitrile in a suitable solvent (e.g., ethanol), add an equimolar amount of hydrazine hydrate.

-

Reaction Conditions: Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Intermediate Formation: This reaction forms the corresponding amidrazone intermediate.

-

Cyclization: The crude amidrazone is then cyclized by reacting it with a carbonyl source such as triphosgene or a similar reagent in the presence of a base (e.g., triethylamine) in an inert solvent (e.g., dichloromethane).

-

Work-up and Purification: After the reaction is complete, the mixture is washed with water, and the organic layer is dried and concentrated. The resulting crude product, 3-(5-hydroxy-1H-1,2,4-triazol-3-yl)pyridine, is purified by recrystallization or column chromatography.

Step 2: Chlorination of the Hydroxytriazole

-

Reaction Setup: The purified 3-(5-hydroxy-1H-1,2,4-triazol-3-yl)pyridine is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

-

Reaction Conditions: The reaction is typically carried out at elevated temperatures (reflux) for several hours.

-

Work-up and Purification: After completion, the reaction mixture is carefully quenched with ice water and neutralized with a base (e.g., sodium bicarbonate). The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The final product, 3-(5-chloro-1H-1,2,4-triazol-3-yl)pyridine, is purified by column chromatography.

Figure 3: Proposed synthetic workflow.

Potential Biological Activity and Therapeutic Applications

The 1,2,4-triazole nucleus is a well-established pharmacophore found in a wide range of clinically used drugs, exhibiting antifungal, antiviral, and anticancer properties.[2] The pyridine ring is also a common feature in many bioactive molecules. The combination of these two moieties, along with a reactive chloro-substituent, suggests that 3-(5-chloro-1H-1,2,4-triazol-3-yl)pyridine could serve as a versatile building block or a bioactive molecule in its own right.

Derivatives of pyridine-substituted triazoles have shown promising activity against various pathogens. For instance, certain 1,2,4-triazolyl pyridines have been investigated as potent inhibitors of Mycobacterium tuberculosis.[3] The chloro-substituent can act as a handle for further chemical modification, allowing for the generation of a library of compounds for structure-activity relationship (SAR) studies. It can also contribute to the overall electronic properties of the molecule, potentially enhancing its binding affinity to biological targets.

The general biological activities of related pyridine-triazole compounds include:

-

Antimicrobial and Antifungal Activity: Many triazole derivatives are known for their efficacy against a broad spectrum of fungi and bacteria.[4][5]

-

Anticancer Activity: The triazole ring is a component of several anticancer drugs, and pyridine-containing compounds have also shown antiproliferative effects.[6]

-

Enzyme Inhibition: The nitrogen atoms in the triazole and pyridine rings can coordinate with metal ions in the active sites of metalloenzymes, leading to their inhibition.

Safety and Handling

While specific toxicity data for 3-(5-chloro-1H-1,2,4-triazol-3-yl)pyridine is not available, it should be handled with the standard precautions for laboratory chemicals. Based on related structures, it may cause skin and eye irritation.[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

3-(5-chloro-1H-1,2,4-triazol-3-yl)pyridine is a compound with significant potential in the field of drug discovery and development. Its synthesis is achievable through established chemical methodologies. The combination of the pyridine and chloro-substituted triazole moieties suggests a range of possible biological activities that warrant further investigation. This technical guide provides a foundational understanding of this promising molecule to aid researchers in its synthesis, characterization, and exploration of its therapeutic applications.

References

-

Wikipedia contributors. (2023). 1,2,4-Triazole. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole. National Center for Biotechnology Information. Retrieved from [Link]

-

precisionFDA. (n.d.). 3-CHLORO-4-(PYRIDIN-3-YL)-1,2,5-THIADIAZOLE. U.S. Food and Drug Administration. Retrieved from [Link]

-

Pissarnitski, D. A., et al. (2021). Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. ACS Omega, 6(48), 32837–32851. [Link]

-

Rathod, V. D., et al. (2023). Synthesis and Biological activities of New Pyrazoline Incorporated Pyridine-Triazole Derivatives. Oriental Journal of Chemistry, 39(4). [Link]

-

Al-Suwaidan, I. A., et al. (2022). Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. Molecules, 27(19), 6296. [Link]

-

Slaninova, D., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Beilstein Journal of Organic Chemistry, 14, 2800–2812. [Link]

-

PubChem. (n.d.). 3-Chloro-1,2,5-thiadiazol-4-yl-pyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

Rathod, V. D., et al. (2023). Synthesis and Biological activities of New Pyrazoline Incorporated Pyridine-Triazole Derivatives. ResearchGate. [Link]

-

Al-Ostoot, F. H., et al. (2021). Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives. Brazilian Journal of Pharmaceutical Sciences, 57. [Link]

-

ResearchGate. (n.d.). Chemical structures of a series of triazole-pyridine ligands (L1-L4). Retrieved from [Link]

-

Al-Salahi, R., et al. (2022). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 27(11), 3462. [Link]

-

MDPI. (2002). Synthesis of 3,5-di-(4-pyridyl)-1H-1,2,4-triazole. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Retrieved from [Link]

-

PubChem. (n.d.). 1H-1,2,4-Triazole-3-thiol, 5-(4-pyridyl)-. National Center for Biotechnology Information. Retrieved from [Link]

-

Pipzine Chemicals. (n.d.). 3-(4-chloro-1,2,5-thiadiazol-3-yl)pyridine. Retrieved from [Link]

-

IndiaMART. (n.d.). 3-(1H-1,2,4-Triazol-3-Yl)-2-(Trifluoromethyl)Pyridine. Retrieved from [Link]

Sources

- 1. 3-(4-Chloro-1,2,5-thiadiazol-3-yl)pyridine Manufacturer & Supplier China | Structure, Applications, Safety & Quality Standards [pipzine-chem.com]

- 2. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 3. Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological activities of New Pyrazoline Incorporated Pyridine-Triazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 5. scielo.br [scielo.br]

- 6. Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-Chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole | C7H4ClN3S | CID 10488164 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine

Introduction

3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its structure, comprising a pyridine ring linked to a chloro-substituted 1,2,4-triazole, presents a unique scaffold for designing novel therapeutic agents. The 1,2,4-triazole moiety is a well-known pharmacophore found in a wide range of clinically approved drugs, exhibiting diverse biological activities including antifungal, antiviral, and anticancer properties.[1][2]

Accurate structural elucidation and purity assessment are paramount in the development of such compounds. Spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are the cornerstones of this analytical process. This guide provides an in-depth analysis of the expected spectroscopic data for 3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine, explains the rationale behind the interpretation, and furnishes detailed protocols for data acquisition. The insights presented herein are designed to empower researchers to confidently characterize this molecule and its analogues.

Molecular Structure and Tautomerism

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The compound consists of a pyridine ring substituted at the 3-position with a 5-chloro-1H-1,2,4-triazole ring. A critical feature of N-unsubstituted 1,2,4-triazoles is the phenomenon of tautomerism, where the proton on the triazole nitrogen can migrate. For 3-chloro-1,2,4-triazole, the 1H tautomer is generally considered the most stable.[1] This guide will focus on the characterization of this primary tautomeric form.

Caption: Chemical structure of the primary tautomer of 3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework. For a molecule like 3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine, both ¹H and ¹³C NMR, supplemented by 2D NMR experiments, are essential for unambiguous assignment.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will be dominated by signals from the four protons on the pyridine ring and the single N-H proton on the triazole ring. The chemical shifts are influenced by the electronegativity of the nitrogen atoms and the aromatic ring currents.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

|---|---|---|---|---|

| H-2 (Py) | 9.1 - 9.3 | d | ~2.0 | Deshielded by adjacent N and proximity to the triazole ring. |

| H-6 (Py) | 8.7 - 8.9 | dd | ~4.8, 1.5 | Deshielded by adjacent N. |

| H-4 (Py) | 8.3 - 8.5 | dt | ~8.0, 2.0 | Influenced by the C3-substituent. |

| H-5 (Py) | 7.6 - 7.8 | dd | ~8.0, 4.8 | Standard aromatic region for pyridine. |

| N-H (Tz) | 14.5 - 15.5 | br s | - | Highly deshielded, exchangeable proton.[3] |

Causality: The use of a polar aprotic solvent like DMSO-d₆ is recommended.[2] It is an excellent solvent for many heterocyclic compounds and, importantly, its residual water peak does not typically interfere with the aromatic signals. The broad N-H signal is characteristic of triazoles and its chemical shift can be highly dependent on concentration and temperature.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts are dictated by hybridization, substituent effects (Cl, N atoms), and position within the aromatic systems.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C-3' (Tz) | 160 - 165 | Carbon bearing the chlorine atom in the triazole ring. |

| C-5' (Tz) | 155 - 160 | Carbon linking the triazole and pyridine rings. |

| C-2 (Py) | 150 - 153 | Deshielded by adjacent N. |

| C-6 (Py) | 148 - 151 | Deshielded by adjacent N. |

| C-4 (Py) | 135 - 138 | Standard aromatic region. |

| C-3 (Py) | 130 - 133 | Carbon attached to the triazole substituent. |

| C-5 (Py) | 123 - 126 | Shielded relative to other pyridine carbons. |

Expert Insight: Distinguishing between the two triazole carbons (C-3' and C-5') and the pyridine carbons can be challenging with ¹³C data alone. This is where 2D NMR becomes indispensable.

2D NMR for Unambiguous Assignment

To confirm the proposed structure and assign all signals definitively, a suite of 2D NMR experiments is required.

Caption: Workflow for structural confirmation using 2D NMR techniques.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with the carbon signal of the atom it is directly bonded to, confirming the C-H pairs of the pyridine ring.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing connectivity across the entire molecule. For instance, the proton at the H-2 position of the pyridine ring should show a correlation to the C-5' carbon of the triazole ring, confirming the linkage between the two rings.[4]

-

COSY (Correlation Spectroscopy): This experiment will reveal the coupling network of the pyridine protons (H-4 with H-5; H-5 with H-6), confirming their relative positions.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the solid sample into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Dissolution: Cap the tube and vortex or sonicate gently until the sample is fully dissolved.

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Tune and shim the instrument to ensure optimal magnetic field homogeneity.

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a ¹³C NMR spectrum using a standard pulse program with proton decoupling.[5]

-

If necessary, acquire 2D spectra (HSQC, HMBC, COSY) using standard instrument parameters, optimizing for expected coupling constants.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Spectrum

The IR spectrum of 3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine will display characteristic absorption bands for the N-H group, aromatic C-H bonds, and the C=C and C=N bonds within the heterocyclic rings.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

|---|---|---|---|

| 3100 - 3200 | N-H stretch | Medium, Broad | Characteristic of N-H in the triazole ring.[6] |

| 3000 - 3100 | Aromatic C-H stretch | Medium | Typical for C-H bonds on aromatic rings. |

| 1600 - 1450 | C=N and C=C stretch | Strong to Medium | Overlapping bands from both the pyridine and triazole rings.[1] |

| 1200 - 1300 | In-plane C-H bending | Medium | Aromatic ring vibrations. |

| 700 - 800 | C-Cl stretch | Medium to Strong | Characteristic absorption for a carbon-chlorine bond. |

Trustworthiness: The broadness of the N-H stretch is often due to intermolecular hydrogen bonding in the solid state. The "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of bands unique to the molecule's overall structure.

Experimental Protocol: IR Spectroscopy (KBr Pellet Method)

This protocol is a self-validating system as a poorly prepared pellet will result in a low-quality spectrum with scattering and poor resolution.

-

Sample Grinding: In an agate mortar and pestle, grind a small amount (~1-2 mg) of the solid sample to a very fine powder.

-

Mixing with KBr: Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar. Gently mix with the sample, then grind the mixture thoroughly to ensure homogeneity.

-

Pellet Pressing: Transfer the powder to a pellet press. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[7]

-

Data Acquisition:

-

Place the pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and, through fragmentation analysis, clues about its structure. Electrospray Ionization (ESI) is a "soft" ionization technique well-suited for this type of molecule, as it typically produces an intact protonated molecular ion.[8]

Predicted Mass Spectrum (Positive Ion ESI-MS)

The molecular formula of the compound is C₇H₄ClN₅. The monoisotopic mass is approximately 193.02 Da.

-

Molecular Ion Peak: In positive ion mode, the primary ion observed will be the protonated molecule, [M+H]⁺, at m/z ≈ 194.03.

-

Isotopic Pattern: A hallmark feature will be the isotopic signature of chlorine. Natural chlorine consists of two main isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two prominent peaks for any chlorine-containing ion:

-

An M+H peak (containing ³⁵Cl) at m/z ~194.

-

An (M+2)+H peak (containing ³⁷Cl) at m/z ~196.

-

The intensity ratio of these two peaks will be approximately 3:1 , which is a definitive indicator of the presence of one chlorine atom in the molecule.[9]

-

Fragmentation Pathway

Tandem MS (MS/MS) can be used to fragment the [M+H]⁺ ion to gain further structural information.

Caption: Plausible fragmentation pathways for [M+H]⁺ of the target compound.

Causality: Common fragmentation pathways for N-heterocycles include the loss of small stable neutral molecules like nitrogen (N₂) or hydrogen cyanide (HCN) from the triazole ring. Cleavage of the bond between the two rings can also occur, leading to the formation of a pyridinium cation.

Experimental Protocol: Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent system, typically a mixture of methanol or acetonitrile with water, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Instrument Parameters:

-

Set the instrument to positive ion detection mode.

-

Optimize key ESI parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to achieve a stable and strong signal for the ion of interest.

-

-

Data Acquisition:

-

Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 Da) to observe the [M+H]⁺ ion and its isotopic pattern.

-

For structural confirmation, perform an MS/MS experiment by selecting the [M+H]⁺ ion (m/z 194) as the precursor and acquiring its product ion spectrum.[10]

-

Conclusion

The structural verification of 3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine relies on an integrated analytical approach. ¹H and ¹³C NMR, augmented by 2D techniques, provide an unambiguous map of the carbon-hydrogen framework and the connectivity between the pyridine and triazole rings. IR spectroscopy offers rapid confirmation of key functional groups, particularly the N-H and aromatic systems. Finally, high-resolution mass spectrometry confirms the elemental composition via accurate mass measurement and the presence of a single chlorine atom through its characteristic 3:1 isotopic pattern. By combining these powerful techniques and following robust experimental protocols, researchers can ensure the identity, purity, and quality of this valuable heterocyclic scaffold, paving the way for its application in drug discovery and development.

References

- Asif, M. (2014). A review on diverse molecules of 1,2,3-triazole nucleus with their biological activities. Journal of Chemical and Pharmaceutical Research, 6(11), 127-142. (URL not available)

- Gupta, R. R., Kumar, M., & Gupta, V. (Eds.). (2013). Heterocyclic chemistry: Volume II: Five-membered heterocycles. Springer Science & Business Media. (URL not available)

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons. (URL not available)

-

Khafagy, M. M., Abd El-Wahab, A. H. F., Eid, F. A., & El-Agrody, A. M. (2002). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR), 4(5), 2319-7064. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning. (URL not available)

-

de Hoffmann, E., & Stroobant, V. (2007). Mass spectrometry: principles and applications. John Wiley & Sons. [Link]

-

Aggarwal, N., Kumar, R., & Dureja, P. (2013). Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. Journal of medicinal chemistry, 56(17), 6736-6751. [Link]

- Coates, J. (2000). Interpretation of infrared spectra, a practical approach. Encyclopedia of analytical chemistry, 10815-10837. (URL not available)

- Williams, D. H., & Fleming, I. (2007). Spectroscopic methods in organic chemistry.

-

Silva, A. M. S., et al. (2005). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 9(4), 397-426. [Link]

-

Trivedi, M., Branton, P., & Trivedi, D. (2015). Characterization of Physical, Spectral and Thermal Properties of Biofield Treated 1,2,4-Triazole. Journal of Molecular and Genetic Medicine. [Link]

-

Gökce, H., et al. (2016). Spectroscopic characterization and quantum chemical computations of the 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol molecule. Spectroscopy Letters, 49(3), 167-179. [Link]

-

Turchin, K. F., & Sheinker, Y. N. (1996). Mass spectrometry of halogen-containing organic compounds. Chemistry of Heterocyclic Compounds, 32(2), 127-147. [Link]

-

Royal Society of Chemistry. (2016). Preparing a sample for infrared spectroscopy. [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. [Link]

-

Bruker. (n.d.). Basic NMR Experiments. [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]

-

Wikipedia. (2024). Electrospray ionization. [Link]

- Cole, R. B. (Ed.). (2011). Electrospray and MALDI mass spectrometry: fundamentals, instrumentation, and applications. John Wiley & Sons. (URL not available)

Sources

- 1. ijsr.net [ijsr.net]

- 2. Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tsijournals.com [tsijournals.com]

- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 5. hmc.edu [hmc.edu]

- 6. researchgate.net [researchgate.net]

- 7. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]

- 8. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Therapeutic Potential: A Technical Guide to 1,2,4-Triazole Pyridine Hybrids and Their Molecular Targets

Introduction: The Dawn of a Privileged Scaffold in Drug Discovery

In the landscape of medicinal chemistry, the fusion of distinct pharmacophores into a single molecular entity, or hybrid molecule, represents a powerful strategy for the development of novel therapeutics with enhanced efficacy and unique mechanisms of action. Among these, the 1,2,4-triazole pyridine scaffold has emerged as a particularly "privileged" structure. This technical guide provides an in-depth exploration of the burgeoning field of 1,2,4-triazole pyridine hybrids, offering a comprehensive overview of their synthesis, diverse biological activities, and, most critically, their validated and potential therapeutic targets. This document is intended for researchers, scientists, and drug development professionals actively engaged in the quest for next-generation therapeutic agents.

The inherent chemical properties of the 1,2,4-triazole ring, including its metabolic stability, hydrogen bonding capabilities, and dipole character, make it an ideal building block in drug design.[1] When hybridized with a pyridine ring, another cornerstone of many established drugs, the resulting scaffold exhibits a remarkable versatility, demonstrating a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] This guide will dissect the molecular basis of these activities, providing a roadmap for the rational design and investigation of novel 1,2,4-triazole pyridine-based drug candidates.

Core Synthesis of the 1,2,4-Triazole Pyridine Scaffold: A Step-by-Step Protocol

The foundational step in exploring the therapeutic potential of this hybrid class is the efficient and reliable synthesis of the core scaffold. The following protocol outlines a common and effective method for the preparation of a 5-mercapto-substituted 1,2,4-triazole-pyridine hybrid, which serves as a versatile intermediate for further functionalization.[3][4]

Experimental Protocol: Synthesis of 3-(5-mercapto-4H-1,2,4-triazol-3-yl)pyridine

Part 1: Synthesis of Potassium 3-pyridyl-dithiocarbazate

-

Reaction Setup: In a 500 mL round-bottom flask, dissolve 8.4 g (0.15 mol) of potassium hydroxide in 200 mL of absolute ethanol.

-

Addition of Reagents: To this solution, add 13.7 g (0.10 mol) of nicotinohydrazide (pyridyl-3-carbohydrazide) followed by the slow addition of 11.4 g (0.15 mol) of carbon disulfide.

-

Reaction: Stir the resulting mixture vigorously at room temperature for 12-16 hours.

-

Isolation: Dilute the reaction mixture with 200 mL of dry diethyl ether to precipitate the potassium salt. Collect the solid by filtration and dry it at 65°C. The resulting potassium 3-pyridyl-dithiocarbazate is typically used in the next step without further purification.[3]

Part 2: Cyclization to 5-mercapto-3-pyridyl-1,2,4-triazole

-

Reaction Setup: Suspend 24 g (approximately 0.096 mol) of the potassium 3-pyridyl-dithiocarbazate from the previous step in a mixture of 20 mL of 95% ammonia solution and 40 mL of water in a round-bottom flask.[4]

-

Reflux: Heat the mixture to reflux with continuous stirring for 3-4 hours. The color of the solution will typically change to yellow.[4]

-

Precipitation: After cooling, pour the reaction mixture into 100 mL of ice-cold water.

-

Acidification and Isolation: Acidify the solution with concentrated hydrochloric acid to precipitate the product. Collect the white precipitate by filtration, wash with cold water, and dry thoroughly. The product can be further purified by recrystallization.[3][4]

This versatile 5-mercapto intermediate can then be readily alkylated or otherwise modified at the thiol group to generate a diverse library of 1,2,4-triazole pyridine hybrids for biological screening.[3]

Therapeutic Landscape of 1,2,4-Triazole Pyridine Hybrids: Key Areas and Molecular Targets

The true power of the 1,2,4-triazole pyridine scaffold lies in its ability to be tailored to interact with a wide array of biological targets, leading to profound therapeutic effects across different disease areas. This section will delve into the key therapeutic applications and the specific molecular targets that have been identified for these promising hybrids.

Anticancer Activity: A Multi-pronged Attack on Malignancy

1,2,4-triazole pyridine hybrids have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[5][6]

| Target Enzyme/Protein | Compound Series/Example | Cancer Cell Line(s) | IC50/Activity | Reference(s) |

| Kinases | ||||

| PIM-1/3 Kinase | Triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives | Various tumor cell lines | PIM-1 IC50: 7 nM; PIM-3 IC50: 70 nM | [1] |

| c-Met Kinase | 1,2,4-triazolone moiety containing compounds | HT-29, H460, A549, MKN-45 | IC50: 1.57–31.52 nM | [1] |

| VEGFR-2 Kinase | Diarylurea derivatives with a triazole moiety | HT-29, H460, MDA-MB-231 | IC50: 0.85 - 1.54 µM | [1] |

| EGFR | Indolyl-1,2,4-triazole hybrids | MCF-7, HepG2 | IC50: 62.4 nM | [7] |

| Tubulin Polymerization | Novel triazole-containing chemical series | A431 | EC50 in the single-digit nanomolar range | [8] |

| General Cytotoxicity | 1,2,4-triazole-pyridine hybrids (TP1-TP7) | Murine melanoma (B16F10) | IC50: 41.12 µM - 61.11 µM | [3][5] |

The inhibition of kinases such as EGFR, VEGFR, and c-Met disrupts critical signaling pathways involved in cell proliferation, survival, and angiogenesis.

Caption: Inhibition of Receptor Tyrosine Kinases by 1,2,4-Triazole Pyridine Hybrids.

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[3]

-

Cell Seeding: Plate cancer cells (e.g., murine melanoma B16F10) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[3]

-

Compound Treatment: Dissolve the synthesized 1,2,4-triazole pyridine hybrids in dimethyl sulfoxide (DMSO) and add to the cell monolayers at various concentrations.[3]

-

Incubation: Incubate the plates for 48 hours.[3]

-

MTT Addition: Add MTT reagent (5 mg/mL) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the concentration that inhibits 50% of cell growth (IC50) from the dose-response curve.[3]

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The rise of antimicrobial resistance necessitates the development of novel agents with new mechanisms of action. 1,2,4-triazole pyridine hybrids have shown promising activity against a range of bacterial and fungal pathogens.[2]

| Target Enzyme/Protein | Compound Series/Example | Pathogen(s) | MIC/Activity | Reference(s) |

| Dihydrofolate Reductase (DHFR) | Schiff base hybrids of 1,2,4-triazole-pyridine | Gram-positive and Gram-negative bacteria | - | [9] |

| DNA Gyrase/Topoisomerase IV | 1,2,4-triazole-naphthyridinone hybrids | Bacillus subtilis | MIC: 3.68–5.30 µM/mL | [1] |

| General Antibacterial Activity | 1,2,4-Triazole-pyrimidine hybrids | S. aureus, E. coli, MRSA | MIC: 1.8–4.7 µM; 0.43-0.75 µg/mL (MRSA) | [1] |

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and amino acids. Inhibition of DHFR disrupts these processes, leading to microbial cell death.

Caption: Inhibition of Dihydrofolate Reductase by 1,2,4-Triazole Pyridine Hybrids.

The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

-

Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform a serial two-fold dilution of the test compounds in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized bacterial suspension.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases. 1,2,4-triazole derivatives have demonstrated the ability to modulate the inflammatory response, suggesting their potential as anti-inflammatory agents.[10]

| Target Enzyme/Protein | Compound Series/Example | Assay | Activity | Reference(s) |

| Cyclooxygenase (COX-2) | Diaryl-1,2,4-triazole-caffeic acid hybrids | COX-2 inhibition assay | IC50: 6.78–9.05 µM | [1] |

| Cytokine Production | 1,2,4-triazole derivatives with propionic acid moiety | PBMC culture | Significant reduction in TNF-α and IFN-γ | [10] |

The anti-inflammatory effects of these hybrids are often attributed to the inhibition of enzymes like COX-2, which are responsible for the production of prostaglandins, and the suppression of pro-inflammatory cytokines like TNF-α and interleukins.

Caption: Anti-inflammatory Mechanisms of 1,2,4-Triazole Pyridine Hybrids.

This assay measures the effect of compounds on the release of inflammatory cytokines from peripheral blood mononuclear cells (PBMCs).[10]

-

PBMC Isolation: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Cell Culture: Culture the isolated PBMCs in a suitable medium.

-

Compound Treatment: Treat the cells with the test compounds at various concentrations.

-

Stimulation: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce cytokine production.

-

Supernatant Collection: After an appropriate incubation period, collect the cell culture supernatants.

-

Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Compare the cytokine levels in treated cells to those in untreated controls to determine the inhibitory effect of the compounds.

Structure-Activity Relationship (SAR) Insights: Guiding Rational Drug Design

The biological activity of 1,2,4-triazole pyridine hybrids is highly dependent on the nature and position of substituents on both the triazole and pyridine rings. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective inhibitors.

-

Substituents on the Pyridine Ring: The position of the nitrogen atom in the pyridine ring and the presence of electron-withdrawing or electron-donating groups can significantly influence the binding affinity to the target protein. For instance, in some antibacterial agents, the presence of two 2-pyridyl substituents increased antituberculosis activity.[10]

-

Linker between the Triazole and Pyridine Rings: The nature and length of the linker connecting the two heterocyclic rings can affect the overall conformation of the molecule and its ability to fit into the active site of the target.

-

Substituents on the 1,2,4-Triazole Ring: Modifications at the N1, N4, and C5 positions of the triazole ring have been extensively explored. For example, in a series of anticancer agents, the introduction of electron-withdrawing groups on a terminal phenyl ring attached to the triazole enhanced antitumor activity.[1] Similarly, for certain antibacterial hybrids, the presence of strongly electron-withdrawing substituents on a benzene ring attached to the triazole was found to enhance antibacterial activity.[1]

Conclusion and Future Directions

The 1,2,4-triazole pyridine hybrid scaffold represents a fertile ground for the discovery of novel therapeutic agents with a wide range of applications. The versatility of its synthesis and the ability to modulate its biological activity through targeted chemical modifications make it an attractive platform for medicinal chemists. This guide has provided a comprehensive overview of the current state of knowledge, from synthetic protocols to validated therapeutic targets and the assays used to evaluate them.

Future research in this area should focus on:

-

Target Deconvolution: For hybrids with promising phenotypic activity but unknown mechanisms, target deconvolution studies are essential to identify their molecular targets.

-

Optimization of Pharmacokinetic Properties: In addition to potency, future drug design efforts must focus on optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of these hybrids to ensure their viability as clinical candidates.

-

Exploration of Novel Therapeutic Areas: While significant progress has been made in cancer, infectious diseases, and inflammation, the broad biological activity of this scaffold suggests its potential in other therapeutic areas, such as neurodegenerative and metabolic diseases.[2]

By leveraging the insights and methodologies outlined in this technical guide, the scientific community can continue to unlock the full therapeutic potential of 1,2,4-triazole pyridine hybrids, paving the way for the development of innovative medicines to address unmet medical needs.

References

-

Patel, H., et al. (2022). Design, synthesis and anticancer activity studies of some novel 1, 2, 4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis, 9(1), 56-61. [Link]

-

Cao, S., et al. (2023). Recent advances in 1,2,3- and 1,2,4-triazole hybrids as antimicrobials and their SAR: A critical review. European Journal of Medicinal Chemistry, 261, 115603. [Link]

-

Burszta, W., et al. (2023). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. Molecules, 28(9), 3865. [Link]

-

Kaur, H., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 114, 105081. [Link]

-

Stankova, K., et al. (2023). Structural Features of Coumarin-1,2,4-Triazole Hybrids Important for Insecticidal Effects Against Drosophila melanogaster and Orius laevigatus (Fieber). Insects, 14(1), 74. [Link]

-

Patel, H., et al. (2022). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. ResearchGate. [Link]

-

Ahmad, I., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. Frontiers in Chemistry, 10, 1048861. [Link]

-

Qahtan, M. Q. M., et al. (2025). Synthesis, characterization and antimicrobial activity of new 1,2,4-triazole and pyridine derivatives bearing methyl 4-aminosalicylate moiety as a substructure. Arkivoc, 2025(5), 116-130. [Link]

-

Zhou, Y., et al. (2021). A Practical and Scalable Synthesis of 1,2,4-Triazole Compounds. ISRES. [Link]

-

Szymańska, E., et al. (2024). Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. Molecules, 29(1), 1. [Link]

-

Ouyang, X., et al. (2005). Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(23), 5154-5159. [Link]

-

Plech, T., et al. (2020). 1,2,4-Triazoles as Important Antibacterial Agents. Pharmaceuticals, 13(11), 368. [Link]

-

Ahirwar, S., et al. (2021). Synthesis, molecular docking, and biological evaluation of Schiff base hybrids of 1,2,4-triazole-pyridine as dihydrofolate reductase inhibitors. Current Research in Pharmacology and Drug Discovery, 2, 100024. [Link]

-

Al-Ostath, A. I., et al. (2022). Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety. Pharmacia, 69(2), 481-492. [Link]

-

Kovalenko, V., et al. (2021). Determination of antimicrobial activity of some 1,2,4-triazole derivatives. Ukrainian Journal of Ecology, 11(2), 349-354. [Link]

-

El-Naggar, A. M., et al. (2024). 1,2,4-Triazole-Tethered Indolinones as New Cancer-Fighting Small Molecules Targeting VEGFR-2: Synthesis, Biological Evaluations and Molecular Docking. Molecules, 29(2), 349. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. [Link]

-

Wang, X. M., et al. (2013). Synthesis and anticancer activity evaluation of a series of[1][2][3]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. European Journal of Medicinal Chemistry, 67, 243-251. [Link]

-

Ahirwar, S., et al. (2021). Synthesis, molecular docking, and biological evaluation of Schiff base hybrids of 1,2,4-triazole-pyridine as dihydrofolate reductase inhibitors. Current Research in Pharmacology and Drug Discovery, 2, 100024. [Link]

-

Singh, V., et al. (2021). Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. ACS Infectious Diseases, 7(5), 1210-1224. [Link]

-

El-Malah, A., et al. (2019). QSAR and Molecular docking studies of 4-anilinoquinoline- triazine hybrids as pf-DHFR inhibitors. Journal of Applied Pharmaceutical Science, 9(04), 001-010. [Link]

-

Wang, B., et al. (2025). Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety. ResearchGate. [Link]

-

El-Gamal, M. I., et al. (2023). Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation. RSC Medicinal Chemistry, 14(3), 513-531. [Link]

-

El-Sayed, N. F., et al. (2022). Synthesis of New Bioactive Indolyl-1,2,4-Triazole Hybrids As Dual Inhibitors for EGFR/PARP-1 Targeting Breast and Liver Cancer Cells. ACS Omega, 7(50), 46426-46445. [Link]

-

Ulatowska, A., et al. (2023). Exploring Triazole-Connected Steroid-Pyrimidine Hybrids: Synthesis, Spectroscopic Characterization, and Biological Assessment. ACS Omega, 8(31), 28247-28263. [Link]

Sources

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in 1,2,3- and 1,2,4-triazole hybrids as antimicrobials and their SAR: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 4. Synthesis, molecular docking, and biological evaluation of Schiff base hybrids of 1,2,4-triazole-pyridine as dihydrofolate reductase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of New Bioactive Indolyl-1,2,4-Triazole Hybrids As Dual Inhibitors for EGFR/PARP-1 Targeting Breast and Liver Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

The 1,2,4-Triazole Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole nucleus, a five-membered heterocyclic ring with three nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry.[1] Its unique physicochemical properties, including metabolic stability, hydrogen bonding capacity, and dipole character, have rendered it a "privileged scaffold" in the design of novel therapeutic agents.[1][2][3] This technical guide provides a comprehensive review of the multifaceted applications of 1,2,4-triazole derivatives across various therapeutic areas. We will delve into the synthetic strategies, mechanisms of action, structure-activity relationships (SAR), and clinical significance of these compounds, offering field-proven insights for drug discovery and development professionals. The content is structured to provide a deep understanding of the causality behind experimental choices and to serve as an authoritative resource grounded in comprehensive references.

The 1,2,4-Triazole Core: Physicochemical Properties and Synthetic Versatility

The 1,2,4-triazole ring exists in two tautomeric forms, 1H- and 4H-1,2,4-triazole, with the 1H tautomer being more stable.[1] This structural feature, along with its ability to act as an isostere for amide, ester, and carboxylic acid functionalities, allows for diverse molecular interactions with biological targets.[1][4] The polar nature of the triazole ring enhances water solubility, a crucial parameter for drug development.[2]

The synthesis of the 1,2,4-triazole core can be achieved through various established methods, providing a versatile platform for creating diverse derivatives. Key synthetic strategies include the Pellizzari reaction, which involves the reaction of a hydrazide with a formamide, and copper-catalyzed reactions of amidines with trialkylamines.[5] More contemporary methods often employ one-pot syntheses, such as the copper-catalyzed reaction of nitriles with hydroxylamine hydrochloride, which offers efficiency and tolerates a wide range of functional groups.[6] The choice of synthetic route is often dictated by the desired substitution pattern and the overall complexity of the target molecule.

Experimental Protocol: A General One-Pot Synthesis of 3,5-Disubstituted-1,2,4-Triazoles

This protocol outlines a copper-catalyzed one-pot synthesis, a common and efficient method for generating 1,2,4-triazole derivatives.

Materials:

-

Aryl/alkyl nitrile (1.0 equiv)

-

Hydroxylamine hydrochloride (1.2 equiv)

-

Substituted nitrile (1.5 equiv)

-

Copper(II) acetate (Cu(OAc)2) (10 mol%)

-

Dimethylformamide (DMF)

-

Nitrogen atmosphere

Procedure:

-

To a stirred solution of the aryl/alkyl nitrile in DMF, add hydroxylamine hydrochloride.

-

Heat the mixture at 80°C for 2 hours under a nitrogen atmosphere to form the corresponding amidoxime.

-

To the reaction mixture, add the substituted nitrile and Cu(OAc)2.

-

Increase the temperature to 120°C and continue stirring for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted-1,2,4-triazole.

Rationale: This one-pot approach is advantageous as it avoids the isolation of the intermediate amidoxime, thereby improving efficiency and overall yield. The copper catalyst facilitates the key cyclization step.[6]

Therapeutic Applications of 1,2,4-Triazole Derivatives

The versatility of the 1,2,4-triazole scaffold has led to its incorporation into a wide array of clinically successful drugs and promising drug candidates.[1][7] This section will explore the pivotal role of 1,2,4-triazole derivatives in key therapeutic areas.

Antifungal Agents: Inhibitors of Lanosterol 14α-Demethylase

The most prominent success of 1,2,4-triazole derivatives has been in the development of antifungal agents.[8] Drugs like fluconazole, itraconazole, and voriconazole are mainstays in the treatment of fungal infections.[1][9]

Mechanism of Action: These triazole antifungals function by potently inhibiting the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][8][10] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[10] The N4 nitrogen of the 1,2,4-triazole ring coordinates with the heme iron atom in the active site of CYP51, preventing the demethylation of lanosterol.[10] This disruption in ergosterol synthesis leads to the accumulation of toxic sterol intermediates, ultimately compromising the integrity and function of the fungal cell membrane and inhibiting fungal growth.[8][10]

Caption: Mechanism of action of 1,2,4-triazole antifungal agents.

Structure-Activity Relationship (SAR):

-

The 1,2,4-triazole ring is essential for activity, with the N4 atom coordinating to the heme iron of CYP51.

-

A 2,4-difluorophenyl group is a common feature in many potent azole antifungals, contributing to strong binding affinity.

-

The side chain attached to the triazole ring plays a crucial role in determining the spectrum of activity and pharmacokinetic properties. For instance, the extended side chain of itraconazole contributes to its broader spectrum compared to fluconazole.

| Compound | Target Organism | IC50 / MIC | Reference |

| Fluconazole | Candida albicans | MIC80: 0.25-1.0 µg/mL | [1] |

| Itraconazole | Aspergillus fumigatus | MIC: 0.125-2.0 µg/mL | [1] |

| Voriconazole | Candida krusei | MIC: 0.03-2.0 µg/mL | [1] |

Anticancer Agents: A Multifaceted Approach

1,2,4-triazole derivatives have emerged as promising anticancer agents, targeting various hallmarks of cancer.[3][11] Their mechanisms of action are diverse and include enzyme inhibition, disruption of microtubule dynamics, and induction of apoptosis.[3][12]

2.2.1. Aromatase Inhibitors: Letrozole and anastrozole are non-steroidal aromatase inhibitors widely used in the treatment of hormone-responsive breast cancer.[1] They selectively inhibit aromatase, the enzyme responsible for converting androgens to estrogens, thereby reducing the levels of estrogen that fuel the growth of estrogen receptor-positive breast tumors.

2.2.2. Kinase Inhibitors: Many 1,2,4-triazole derivatives have been developed as inhibitors of various protein kinases that are often dysregulated in cancer. For example, certain derivatives have shown potent inhibitory activity against EGFR (Epidermal Growth Factor Receptor) and BRAF, key kinases in cancer signaling pathways.[12]

2.2.3. Tubulin Polymerization Inhibitors: The disruption of microtubule dynamics is a validated anticancer strategy. Several 1,2,4-triazole-based compounds have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.[13]

Caption: Diverse anticancer mechanisms of 1,2,4-triazole derivatives.

SAR Insights:

-

For aromatase inhibitors like letrozole, the triazole nitrogen atoms are crucial for coordinating with the heme iron of the aromatase enzyme.

-

In kinase inhibitors, the triazole ring can act as a scaffold to orient key pharmacophoric groups for optimal interaction with the ATP-binding pocket of the kinase.

-

For tubulin inhibitors, specific substitutions on the triazole core and appended aromatic rings are critical for binding to the colchicine-binding site on tubulin.[13]

| Compound | Cancer Cell Line | IC50 | Target | Reference |

| Letrozole | Breast Cancer | - | Aromatase | [1] |

| Anastrozole | Breast Cancer | - | Aromatase | [1] |

| Compound 8c | - | 3.6 µM | EGFR | [12] |

| Compound 8c | - | - | Tubulin | [12] |

Antiviral Agents: Broad-Spectrum Activity

The 1,2,4-triazole scaffold is present in the broad-spectrum antiviral drug ribavirin, which is active against a range of RNA and DNA viruses.[1][4][7] More recently, doravirine, an anti-HIV-1 drug, also features this heterocyclic core.[7]

Mechanism of Action: The antiviral mechanisms of 1,2,4-triazole derivatives can vary. Ribavirin, a guanosine analog, is thought to exert its antiviral effects through multiple mechanisms, including inhibition of viral RNA polymerase and induction of mutations in the viral genome.[4] Other triazole derivatives may target specific viral enzymes or proteins, such as viral proteases or helicases. Fused 1,2,4-triazole systems have shown activity against the influenza A (H1N1) virus by targeting viral hemagglutinin.[4]

SAR Considerations:

-

For nucleoside analogs like ribavirin, the triazole ring acts as a bioisostere of the purine ring system.

-

The development of non-nucleoside inhibitors often involves the strategic placement of lipophilic groups on the triazole scaffold to enhance binding to viral protein targets.

Anti-inflammatory Agents: Targeting Inflammatory Pathways

1,2,4-triazole derivatives have demonstrated significant potential as anti-inflammatory agents by targeting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[14][15]

Mechanism of Action: Many 1,2,4-triazole-based compounds exhibit anti-inflammatory activity by selectively inhibiting COX-2, the inducible isoform of cyclooxygenase that is upregulated during inflammation and is responsible for the production of pro-inflammatory prostaglandins.[14] By selectively inhibiting COX-2 over COX-1, these compounds can potentially offer anti-inflammatory efficacy with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |

| Celecoxib (Reference) | 14.7 | 0.05 | [14] |

| Compound 3a | 13.0 | 0.04 | [14] |

| Compound 3b | 12.47 | 0.04 | [14] |

| Compound 14 | 13.5 | 0.04 | [14] |

Future Perspectives and Conclusion

The 1,2,4-triazole scaffold continues to be a highly fruitful area of research in medicinal chemistry.[16] Its synthetic tractability and ability to interact with a multitude of biological targets ensure its continued relevance in the quest for novel therapeutics. Future research will likely focus on the development of highly selective and potent 1,2,4-triazole derivatives with improved pharmacokinetic profiles and reduced off-target effects. The exploration of novel hybrid molecules, where the 1,2,4-triazole core is combined with other pharmacophores, holds significant promise for addressing complex diseases and overcoming drug resistance.[17]

References

-

An insight on medicinal attributes of 1,2,4-triazoles - PMC. (n.d.). PubMed Central. Retrieved January 25, 2026, from [Link]

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers. Retrieved January 25, 2026, from [Link]

- A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (2023). International Journal of Pharmaceutical Sciences Review and Research, 79(1), 84-91.

-

Triazole and Pyrazole Hybrids of Electrophilic Natural Products as Promising Anticancer Agents. (2023). MDPI. Retrieved January 25, 2026, from [Link]

-

Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC. (2022). PubMed Central. Retrieved January 25, 2026, from [Link]

-

Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. (2024). MDPI. Retrieved January 25, 2026, from [Link]

-

A Literature Review Focusing on the Antiviral Activity of[1][17][18] and[1][9][18]-triazoles. (2023). PubMed. Retrieved January 25, 2026, from [Link]

-

Discovery and optimization of 1,2,4-triazole derivatives as novel ferroptosis inhibitors. (2025). ScienceDirect. Retrieved January 25, 2026, from [Link]

-

Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. (2017). PubMed. Retrieved January 25, 2026, from [Link]

-

Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. (2024). PubMed. Retrieved January 25, 2026, from [Link]

-

(PDF) A Review on 1,2,4-Triazoles as Scaffold for Various Pharmacological Activities: Review Article. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

- A Comprehensive review on 1, 2,4 Triazole. (2021). International Journal of Scientific Research in Science and Technology, 8(3), 436-448.

-

review of the latest research on the antiviral potential of 1, 2, 4- triazole derivatives. (2025). ResearchGate. Retrieved January 25, 2026, from [Link]

- Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety. (2022). Pharmacia, 69(2), 437-450.

-

(PDF) 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. (2017). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Antifungal Properties of 1,2,4-Triazoles. (n.d.). ISRES. Retrieved January 25, 2026, from [Link]

-

Antiviral activity of 1,2,4-triazole derivatives (microreview) - PMC. (2021). NIH. Retrieved January 25, 2026, from [Link]

-

synthesis of 1,2,4 triazole compounds. (n.d.). ISRES. Retrieved January 25, 2026, from [Link]

-

Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025). (2025). PubMed. Retrieved January 25, 2026, from [Link]

-

(PDF) Novel 1, 2, 4-Triazoles as Antifungal Agents. (2022). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. (2024). MDPI. Retrieved January 25, 2026, from [Link]

-

Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. (2014). PubMed. Retrieved January 25, 2026, from [Link]

-

Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. (2025). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Anticancer Properties of 1,2,4-Triazoles. (n.d.). ISRES. Retrieved January 25, 2026, from [Link]

- Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (2022). International Journal of Pharmaceutical Chemistry and Analysis, 9(2), 65-70.

Sources

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety [pharmacia.pensoft.net]

- 3. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [image] Antiviral activity of 1,2,4-triazole derivatives (microreview) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. isres.org [isres.org]

- 7. lifechemicals.com [lifechemicals.com]

- 8. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. isres.org [isres.org]

- 12. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives | MDPI [mdpi.com]

- 15. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

Methodological & Application

Synthesis Protocol for 3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine: An Application Note for Advanced Research and Development

Introduction

The heterocycle 3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine is a valuable building block in medicinal chemistry and drug discovery. Its unique structural motif, featuring both a pyridine and a chlorinated triazole ring, makes it a key intermediate for the synthesis of a wide range of biologically active compounds. The 1,2,4-triazole moiety is a well-established pharmacophore found in numerous antifungal, antiviral, and anticancer agents[1]. The addition of a chlorine atom can significantly modulate the compound's physicochemical properties and biological activity, often enhancing its efficacy and metabolic stability. This application note provides a comprehensive, two-step synthesis protocol for 3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine, designed for researchers and professionals in drug development. The protocol is based on established synthetic methodologies for 1,2,4-triazole formation and subsequent chlorination, offering a reliable and reproducible route to this important intermediate.

Overall Synthetic Scheme

The synthesis of 3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine is achieved in two sequential steps, starting from readily available 3-cyanopyridine. The first step involves the formation of the 1,2,4-triazole ring to yield 3-(1H-1,2,4-triazol-5-yl)pyridine. The subsequent step is the selective chlorination of the triazole ring to afford the final product.

Caption: Overall synthetic workflow for 3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine.

Part 1: Synthesis of 3-(1H-1,2,4-triazol-5-yl)pyridine

Principle and Rationale